molecular formula C12H11NS B7989188 2-(2-(Methylthio)phenyl)pyridine

2-(2-(Methylthio)phenyl)pyridine

Cat. No. B7989188
M. Wt: 201.29 g/mol
InChI Key: ZGMPLDOPZMWKLW-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)phenyl)pyridine is a useful research compound. Its molecular formula is C12H11NS and its molecular weight is 201.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Copper(II) Mediated C–H Methylthiolation of 2-Phenyl Pyridines : This research describes a novel protocol for the C–H methylthiolation of 2-phenyl pyridines, which could be relevant for compounds like 2-(2-(Methylthio)phenyl)pyridine. It involves using dimethyl sulfoxide as the methylthio source and an amino acid ligand. The process is simple and tolerant of a range of functional groups, showing promise for the synthesis of aryl methyl sulfides from 2-phenyl pyridines (Xiao et al., 2019).

  • Synthesis and Structure of Cobalt Complexes : This study investigates the reaction of a derivative of 2-(2-(Methylthio)phenyl)pyridine with CoCl2·6H2O, leading to the formation of a complex characterized by single-crystal X-ray diffraction analysis and an electrochemical study (Majouga et al., 2004).

  • Reactions of β-(Lithiomethyl)azines with Nitriles : This research provides insights into the synthesis of various pyrrolo-pyridines, quinolines, and other compounds, possibly including derivatives of 2-(2-(Methylthio)phenyl)pyridine, through the reaction of 3-methylazines with benzonitrile (Davis, Wakefield, & Wardell, 1992).

  • Synthesis, Characterization, and DFT Studies of Pyridine-based Tetrathiafulvalene Derivatives : This study involves the synthesis and characterization of π-conjugated pyridine-based tetrathiafulvalene derivatives, which could relate to 2-(2-(Methylthio)phenyl)pyridine. The compounds were analyzed using NMR, elemental analysis, mass spectroscopies, and X-ray crystallography (Niu et al., 2014).

  • CuI Complexes with N,N',S,S' Scorpionate Ligands : This research discusses the preparation and characterization of Cu(I) complexes using ligands related to 2-(2-(Methylthio)phenyl)pyridine. The study includes X-ray crystallography, NMR, and ESI-mass data, providing insights into dimer-monomer equilibria in these complexes (Gennari et al., 2008).

properties

IUPAC Name

2-(2-methylsulfanylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMPLDOPZMWKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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